molecular formula C29H55N6O5PSi B14771434 Tenofovir-C3-O-C12-trimethylsilylacetylene (ammonium)

Tenofovir-C3-O-C12-trimethylsilylacetylene (ammonium)

Cat. No.: B14771434
M. Wt: 626.8 g/mol
InChI Key: VJLNQNZHVPHART-UFTMZEDQSA-N
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Preparation Methods

The synthesis of Tenofovir-C3-O-C12-trimethylsilylacetylene ammonium involves several steps. The compound is synthesized by functionalizing tenofovir with a C3-O-C12-trimethylsilylacetylene group. The reaction conditions typically involve the use of copper catalysts to facilitate the azide-alkyne cycloaddition reaction

Chemical Reactions Analysis

Tenofovir-C3-O-C12-trimethylsilylacetylene ammonium undergoes various chemical reactions, including:

Common reagents used in these reactions include copper catalysts for cycloaddition and various oxidizing or reducing agents depending on the desired transformation. Major products formed from these reactions include triazole derivatives and other modified tenofovir analogs.

Comparison with Similar Compounds

Properties

Molecular Formula

C29H55N6O5PSi

Molecular Weight

626.8 g/mol

IUPAC Name

azanium;[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-[3-(14-trimethylsilyltetradec-13-ynoxy)propoxy]phosphinate

InChI

InChI=1S/C29H52N5O5PSi.H3N/c1-26(22-34-24-33-27-28(30)31-23-32-29(27)34)38-25-40(35,36)39-20-17-19-37-18-15-13-11-9-7-5-6-8-10-12-14-16-21-41(2,3)4;/h23-24,26H,5-15,17-20,22,25H2,1-4H3,(H,35,36)(H2,30,31,32);1H3/t26-;/m1./s1

InChI Key

VJLNQNZHVPHART-UFTMZEDQSA-N

Isomeric SMILES

C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)([O-])OCCCOCCCCCCCCCCCCC#C[Si](C)(C)C.[NH4+]

Canonical SMILES

CC(CN1C=NC2=C(N=CN=C21)N)OCP(=O)([O-])OCCCOCCCCCCCCCCCCC#C[Si](C)(C)C.[NH4+]

Origin of Product

United States

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